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Compound of Interest

Compound Name: 4-Amino-2'-methylbiphenyl

Cat. No.: B072243 Get Quote

Executive Summary
The biphenyl scaffold is a privileged structure in modern chemistry, forming the backbone of

numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] Its conformational

flexibility and ability to be readily functionalized make it a cornerstone of molecular design. This

guide provides a comprehensive technical overview of a specific, valuable derivative: 2'-Methyl-

[1,1'-biphenyl]-4-amine (also known as 4-Amino-2'-methylbiphenyl).

This document delves into the essential physicochemical properties, validated synthetic

methodologies, detailed spectroscopic analysis, and critical safety protocols associated with

this compound. We will explore the causality behind experimental choices, particularly focusing

on the robust Suzuki-Miyaura cross-coupling for its synthesis, and provide insights into its

application as a strategic intermediate in drug discovery and materials science.[3][4]

Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental

for its effective use in any research or development setting.

Nomenclature and Chemical Identifiers
The compound is systematically named based on IUPAC conventions, but is also known by

several common synonyms. These identifiers are crucial for accurate database searching and

regulatory compliance.
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Identifier Value Source(s)

IUPAC Name
2'-Methyl-[1,1'-biphenyl]-4-

amine
[3]

Systematic Name 4-(2-methylphenyl)aniline [5]

Common Synonyms
4-Amino-2'-methylbiphenyl; 2'-

Methyl-4-biphenylamine
[3][5]

CAS Number 1204-41-7 [6]

Molecular Formula C₁₃H₁₃N [6]

Molecular Weight 183.25 g/mol [5][6]

Canonical SMILES
CC1=CC=CC=C1C2=CC=C(C

=C2)N
[3]

InChI Key
QBYQOTZDHUGJAZ-

UHFFFAOYSA-N
[3]

Physicochemical Data
The physical properties of 2'-Methyl-[1,1'-biphenyl]-4-amine dictate its handling, storage, and

application conditions. It is a solid at room temperature with moderate solubility in common

organic solvents.[3]
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Property Value Notes & Source(s)

Appearance
Solid, may be colorless to off-

white
[3]

Melting Point 52 - 54 °C (126 - 129 °F)

From SDS for parent

compound 4-Aminobiphenyl

(CAS 92-67-1).[7][8]

Boiling Point 191 °C (376 °F) at 20 hPa

From SDS for parent

compound 4-Aminobiphenyl

(CAS 92-67-1).[7]

Solubility

Moderately soluble in organic

solvents; slightly soluble in

cold water

[3][8]

Note: Physical property data such as melting and boiling points are derived from a Safety Data

Sheet for the parent compound, 4-aminobiphenyl, as specific experimental data for the 2'-

methyl derivative is not consistently published. Researchers should verify these properties

experimentally.

Synthesis and Purification
The construction of the C-C bond linking the two phenyl rings is the critical step in synthesizing

this molecule. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this

transformation due to its high functional group tolerance, mild reaction conditions, and the

commercial availability of diverse starting materials.[9]

Retrosynthetic Strategy: The Suzuki-Miyaura Approach
The retrosynthetic analysis of 2'-Methyl-[1,1'-biphenyl]-4-amine logically disconnects the

molecule at the biaryl C-C bond. This leads to two commercially available or readily

synthesized precursors: an amine-substituted aryl halide (or triflate) and a methyl-substituted

arylboronic acid.
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Caption: Retrosynthetic analysis via the Suzuki-Miyaura pathway.

Representative Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol describes a robust, lab-scale synthesis. The choice of a palladium catalyst,

ligand, and base is critical for achieving high yield and minimizing side reactions, such as

protodeboronation of the boronic acid.[10]

Reaction Scheme: (4-Bromoaniline) + (2-Methylphenylboronic Acid) --[Pd Catalyst, Base]--> 2'-

Methyl-[1,1'-biphenyl]-4-amine

Materials:

4-Bromoaniline (1.0 eq)

2-Methylphenylboronic Acid (1.2 eq)

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

Triphenylphosphine [PPh₃] (0.04 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)

1,4-Dioxane (solvent)

Water (co-solvent)

Step-by-Step Procedure:

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar

and reflux condenser, add 4-bromoaniline, 2-methylphenylboronic acid, and potassium

carbonate.

Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate and

triphenylphosphine. Add this catalyst mixture to the reaction flask.

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas

(Argon or Nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the palladium

catalyst.

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via

syringe. The solution should be degassed further by bubbling the inert gas through it for

another 10 minutes.

Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS). The reaction is typically complete within 4-12 hours.

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.

Extraction: Wash the organic layer sequentially with water and then with brine. Dry the

organic phase over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and concentrate the organic solvent under reduced

pressure. The resulting crude product is then purified by flash column chromatography on

silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2'-Methyl-[1,1'-

biphenyl]-4-amine.
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Purification and Characterization Workflow
A systematic workflow ensures the final product meets the required purity standards for

subsequent applications.

Analytical Characterization

Crude Product
(Post-Workup)

Flash Column
Chromatography

Collect & Combine
Pure Fractions (TLC)

Solvent Removal
(Rotary Evaporation)

NMR (¹H, ¹³C)

HRMS

HPLC / GC-MS

Pure Product
(>98% Purity)

Click to download full resolution via product page

Caption: Standard workflow for purification and characterization.

Spectroscopic and Analytical Characterization
Structural elucidation and purity confirmation rely on a combination of spectroscopic

techniques. While a definitive published spectrum is not widely available, the expected data

can be accurately predicted based on the molecular structure.

Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine

protons, and the methyl protons.

Aromatic Region (δ 6.7-7.5 ppm): A complex series of multiplets totaling 8 protons. The

protons on the aniline ring (ortho and meta to the -NH₂) will appear more upfield due to the

electron-donating effect of the amine. The protons on the tolyl ring will have characteristic

shifts and couplings.
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Amine Protons (δ ~3.7 ppm): A broad singlet integrating to 2 protons (-NH₂). The chemical

shift can vary depending on solvent and concentration.

Methyl Protons (δ ~2.3 ppm): A sharp singlet integrating to 3 protons (-CH₃). Its position

ortho to the biaryl linkage causes a characteristic downfield shift compared to toluene.

Predicted ¹³C NMR Spectroscopy
The ¹³C NMR will show 11 unique signals (due to symmetry in the aniline ring).

Aromatic Carbons (δ 115-148 ppm): Signals for the 12 aromatic carbons. The carbon

attached to the nitrogen (C4) will be significantly shielded (around δ 146 ppm), while the

carbon attached to the methyl group (C2') will be deshielded.

Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon.

Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z =

183. The fragmentation pattern would likely involve the loss of a methyl radical to give a

fragment at m/z = 168.

Infrared (IR) Spectroscopy
Key vibrational frequencies provide confirmation of functional groups.

N-H Stretch: A characteristic pair of sharp peaks in the 3350-3450 cm⁻¹ region, typical for a

primary amine.

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

Applications in Research and Development
2'-Methyl-[1,1'-biphenyl]-4-amine is not typically an end-product but rather a high-value

intermediate. Its structure combines the biphenyl core with a reactive primary amine, making it
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a versatile building block.

Intermediate in Medicinal Chemistry
The biphenyl motif is present in numerous approved drugs, and the amine handle on this

compound allows for straightforward elaboration into more complex molecules.[2] It can be

used in:

Amide Couplings: Reacting the amine with carboxylic acids to form amides, a common

linkage in bioactive molecules.

Reductive Aminations: Forming secondary or tertiary amines, which can be crucial for tuning

solubility and receptor binding.

Heterocycle Formation: Serving as a precursor for synthesizing fused ring systems or other

heterocyclic structures with potential biological activity.[4]

Derivatives of aminobiphenyls have been investigated as non-nucleoside reverse transcriptase

inhibitors (NNRTIs) for HIV and as scaffolds for anticancer agents.[4][11]

Precursor for Organic Materials
The electronic properties of the biphenyl system make it a candidate for applications in organic

electronics.[3] The amine group can be used to link the core structure into larger polymeric

systems or to attach it to surfaces for creating functional materials, such as those used in

organic light-emitting diodes (OLEDs).

Safety and Handling
Chemical safety is paramount. While a specific SDS for 2'-Methyl-[1,1'-biphenyl]-4-amine is not

universally available, data from the parent compound, 4-aminobiphenyl, provides a strong

basis for hazard assessment. 4-aminobiphenyl is a known human carcinogen.[7][8]

Hazard Identification
GHS Classification (based on 4-aminobiphenyl):

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][12]
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Carcinogenicity (Category 1A): May cause cancer.[7][12]

Recommended Handling Procedures
Given the high potential hazard, strict engineering and personal protective equipment (PPE)

controls are mandatory.

Engineering Controls: All handling of the solid and its solutions must be conducted within a

certified chemical fume hood to prevent inhalation.

Personal Protective Equipment (PPE):

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

Eye Protection: Chemical safety goggles and a face shield are required.

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

Storage: Store locked up in a tightly sealed container in a cool, dry, and well-ventilated area,

away from oxidizing agents.[7]

Disposal: Dispose of all waste (including contaminated PPE) as hazardous carcinogenic

material in accordance with local, state, and federal regulations.

Conclusion
2'-Methyl-[1,1'-biphenyl]-4-amine is a strategically important chemical intermediate whose value

is derived from its biphenyl core and reactive amine functionality. Its synthesis is reliably

achieved through modern cross-coupling chemistry, with the Suzuki-Miyaura reaction offering a

robust and scalable route. While its primary utility lies in serving as a foundational block for

creating more complex molecules for the pharmaceutical and materials science sectors, its

handling requires the utmost caution due to the presumed carcinogenicity of the aminobiphenyl

class. This guide provides the foundational technical knowledge for researchers to synthesize,

characterize, and safely utilize this versatile compound in their development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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